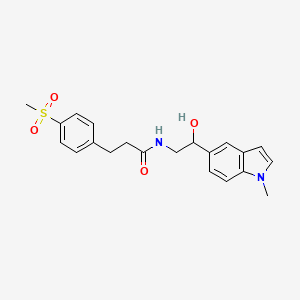
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, often referred to as a complex synthetic compound, is part of a broader class of indole derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. The following article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure includes an indole core, a hydroxyethyl side chain, and a methylsulfonyl phenyl moiety. These structural features contribute to its biological activity by enabling specific interactions with biological targets.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C18H22N2O3S |
| IUPAC Name | This compound |
| Key Functional Groups | Indole, Hydroxyethyl, Methylsulfonyl |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been identified as a potential agonist for serotonin receptors (5-HT1D), which play critical roles in mood regulation and anxiety responses. The compound's mechanism involves:
- Binding Affinity : The indole moiety facilitates π-π stacking interactions and hydrogen bonding with receptor sites.
- Signal Modulation : Upon binding, the compound can activate or inhibit downstream signaling pathways, influencing neurotransmitter release.
Case Studies and Research Findings
- Antimicrobial Activity : In studies assessing the antimicrobial properties of related compounds, several indole derivatives demonstrated significant inhibition against various bacterial strains. For instance, compounds with similar indole structures showed effective antimicrobial activity with IC50 values ranging from 10–30 µM against Gram-positive bacteria .
- COX Inhibition : The compound's structural analogs have been evaluated for their cyclooxygenase (COX) inhibitory activities. A series of synthesized compounds exhibited potent COX-2 inhibition (IC50 = 0.10–0.31 µM), indicating that modifications in the structure can enhance anti-inflammatory properties .
- Antitumor Potential : Research has indicated that indole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, certain analogs showed promising anticancer activity with IC50 values significantly lower than standard chemotherapy agents like doxorubicin .
Comparative Data Table
| Study Focus | Compound | Activity | IC50 Value (µM) |
|---|---|---|---|
| Antimicrobial | Indole derivatives | Bacterial inhibition | 10–30 |
| COX Inhibition | Methylsulfonyl phenyl derivatives | COX-2 inhibition | 0.10–0.31 |
| Antitumor | Indole-linked thiazoles | Cytotoxicity | < 10 |
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-23-12-11-16-13-17(6-9-19(16)23)20(24)14-22-21(25)10-5-15-3-7-18(8-4-15)28(2,26)27/h3-4,6-9,11-13,20,24H,5,10,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLRJTBQZGGBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













